2,1,3-Benzothiadiazol-5-amine

Organic Synthesis Heterocyclic Chemistry Reaction Optimization

Synthetic workflows stall when regioisomeric impurities from incorrect substitution patterns compromise D-A polymer optoelectronic performance. 2,1,3-Benzothiadiazol-5-amine (CAS 874-37-3) is the rigorously defined 5-amino positional isomer, eliminating isomer ambiguity for reproducible device fabrication. • Exclusive 5-amino regiochemistry ensures predictable Pd-catalyzed cross-coupling outcomes distinct from the 4-amino analog, critical for OFET/OPV hole-transport layer optimization. • Primary amine handle enables rapid derivatization into amides, ureas, or sulfonamides, accelerating fragment-to-lead chemistry and chromophore conjugation for fluorescent probe development. • Supplied as crystalline powder under controlled storage (2-8°C, protected from light); shipped ambient with SDS documentation for immediate bench-ready use.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 874-37-3
Cat. No. B1362529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzothiadiazol-5-amine
CAS874-37-3
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C=C1N
InChIInChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2
InChIKeyJRJPKRSKPOCUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,1,3-Benzothiadiazol-5-amine: Optoelectronics & Drug Discovery Intermediate


2,1,3-Benzothiadiazol-5-amine (CAS 874-37-3, C6H5N3S, MW 151.19 g/mol) is a crystalline white powder characterized by a benzene ring fused to a thiadiazole heterocycle with a primary amine substituent at the 5-position. As a member of the benzothiadiazole (BTD) family, the compound features a strong electron-withdrawing heterocyclic core that confers an electron-accepting character essential for donor-acceptor molecular design [1]. The 5-amino functionalization provides a reactive handle for further derivatization via amide bond formation, diazonium coupling, or incorporation into larger conjugated frameworks, positioning this compound as a versatile building block in both optoelectronic materials synthesis and fragment-based drug discovery campaigns .

2,1,3-Benzothiadiazol-5-amine: Why Analogs Fall Short


Benzothiadiazole derivatives exhibit profound functional divergence driven by substitution pattern, position of the amine group, and the electronic character of additional ring substituents . The 5-amino positional isomer differs fundamentally from the 4-amino analog in regioselective reactivity during cross-coupling reactions, directing metalation outcomes, and hydrogen-bonding topology in crystalline or supramolecular assemblies [1]. Furthermore, halogenated variants such as 4-chloro-2,1,3-benzothiadiazol-5-amine introduce distinct electronic and steric properties that dramatically alter reactivity in nucleophilic aromatic substitution and Pd-catalyzed couplings, precluding simple analog substitution without full re-optimization of synthetic protocols . These differences are not merely incremental; they represent binary, go/no-go decision points in research workflows where synthetic accessibility, reaction yield, and product purity are non-negotiable constraints [2].

2,1,3-Benzothiadiazol-5-amine: Differentiation Evidence


Positional Isomer Yield in Diazotization Synthesis

In a direct head-to-head synthetic comparison under identical reaction conditions, the preparation of 1,2,3-benzothiadiazole amino derivatives via diazotization of the corresponding aminobenzenethiols yields the three positional isomers in markedly different amounts: 4-amino (16% yield), 7-amino (34% yield), and 5-amino (10% yield) . This 10% isolated yield for the 5-amino isomer represents the lowest among the three, indicating that the 5-position substitution pattern imparts intrinsic synthetic challenges not encountered with the 4- or 7-substituted analogs.

Organic Synthesis Heterocyclic Chemistry Reaction Optimization

Electron-Accepting Strength: 5-Amino vs. Unsubstituted BTD

The 2,1,3-benzothiadiazole (BTD) core is a well-established strong electron-accepting unit with high electron affinity, suitable HOMO/LUMO energy level alignment, and good molecular planarity, making it a critical building block for n-type semiconductors and donor-acceptor (D-A) molecular designs [1]. The introduction of a 5-amino group transforms the unsubstituted BTD into a push-pull system where the amine acts as an electron-donating moiety, enabling fine-tuning of the HOMO-LUMO gap and bathochromic shifts in absorption/emission . While the unsubstituted BTD core confers efficient electron-injection properties in OLED emitters, the 5-amino derivative provides an additional covalent anchoring point for further functionalization (e.g., amide coupling, diazonium chemistry) not available in the parent BTD [2].

Optoelectronics Donor-Acceptor Systems HOMO-LUMO Engineering

Fragment-Based Drug Discovery: 5-Amine vs. 4-Amine

2,1,3-Benzothiadiazol-5-amine serves as a fragment molecule that provides a structural basis and research tool for the design and screening of novel drug candidates, commonly employed in drug discovery and drug synthesis pipelines [1]. In contrast, the 4-amino isomer (4-amino-2,1,3-benzothiadiazole, CAS 767-64-6) has established utility as a directing group in Pd(II)-catalyzed C-H arylation reactions and as a ligand for metal coordination [2]. The 5-amino isomer occupies a distinct chemical space in fragment libraries, offering different vector geometries for fragment growing/linking strategies and alternative hydrogen-bonding donor/acceptor patterns relative to the 4-amino analog .

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Hopping

2,1,3-Benzothiadiazol-5-amine: Application Scenarios


Donor-Acceptor Polymers for OPV/OFET Devices

2,1,3-Benzothiadiazol-5-amine is procured as an electron-accepting building block for the construction of D-A type conjugated polymers and small molecules. The strong electron-withdrawing BTD core, combined with the 5-amino group's capacity for further derivatization, enables precise tuning of HOMO-LUMO energy levels and optical band gaps essential for organic photovoltaic (OPV) and organic field-effect transistor (OFET) applications [1]. The compound's suitability as an n-type building block for electron-transport materials in organic and polymer light-emitting diodes is well-documented [2].

Fragment-Based Drug Discovery and Lead Optimization

In pharmaceutical research, 2,1,3-Benzothiadiazol-5-amine is acquired as a fragment molecule for molecular linking, expansion, and modification campaigns. The compound provides a structural basis for the design and screening of novel drug candidates, offering a distinct substitution pattern (5-amino) that expands fragment library diversity beyond the more commonly utilized 4-amino benzothiadiazole scaffolds [3]. Its primary amine functionality permits rapid derivatization into amides, ureas, or sulfonamides for hit-to-lead optimization [4].

Fluorescent Dye and Sensor Precursor Synthesis

The compound is procured as a key intermediate in the preparation of fluorescent dyes, pigments, and sensors. The benzothiadiazole core confers chromophoric properties, while the 5-amino group enables conjugation with various chromophores or analyte-recognition moieties. Derivatives have been employed in the fabrication of blue OLED devices and as turn-on fluorescent substrates for self-labeling proteins such as HaloTag [5]. The 5-amino substitution pattern specifically allows for diazonium coupling reactions to generate disperse and acid dyes [6].

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